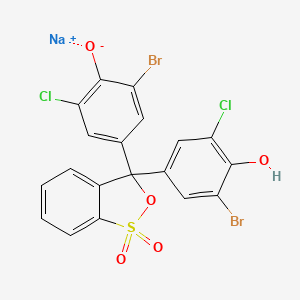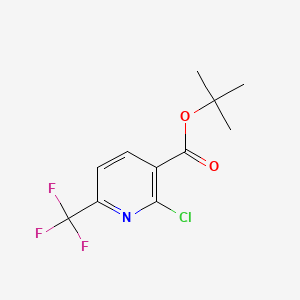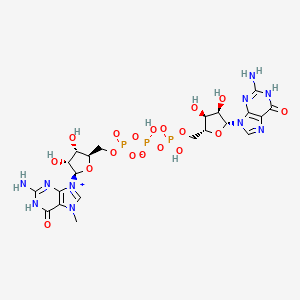
7-Methyl-diguanosine triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-diguanosine triphosphate is a cap analog that can be incorporated into messenger RNA. It plays a crucial role in translation and messenger RNA degradation in mammalian cells . This compound is involved in various biological processes, making it a significant subject of study in molecular biology and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-diguanosine triphosphate involves the chemical modification of guanosine triphosphate. The process typically includes the methylation of the guanosine moiety at the N7 position, followed by the formation of a triphosphate bridge . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the triphosphate linkage.
Industrial Production Methods: Industrial production of this compound is generally carried out using advanced biochemical techniques. These methods may involve enzymatic synthesis, where enzymes catalyze the formation of the triphosphate linkage, ensuring high yield and purity . The production process is optimized for large-scale manufacturing to meet the demands of research and pharmaceutical applications.
化学反応の分析
Types of Reactions: 7-Methyl-diguanosine triphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triphosphate moiety, altering its chemical properties.
Substitution: Substitution reactions can occur at the guanosine moiety, leading to the formation of different analogs.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products: The major products formed from these reactions include various methylated and phosphorylated derivatives of this compound. These derivatives have distinct chemical and biological properties, making them useful in different research applications .
科学的研究の応用
7-Methyl-diguanosine triphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties of nucleotides and their interactions with other molecules.
作用機序
The mechanism of action of 7-Methyl-diguanosine triphosphate involves its incorporation into messenger RNA as a cap analog. This incorporation affects the stability and translation efficiency of the messenger RNA. The compound interacts with various molecular targets, including translation initiation factors and messenger RNA degradation enzymes . These interactions regulate the translation and degradation of messenger RNA, influencing gene expression and cellular functions .
類似化合物との比較
7-Methylguanosine triphosphate: Another cap analog with similar properties but different structural features.
7-Methylguanosine diphosphate: A related compound with two phosphate groups instead of three.
7-Methylguanosine monophosphate: A simpler analog with a single phosphate group.
Uniqueness: 7-Methyl-diguanosine triphosphate is unique due to its specific structure, which includes a triphosphate bridge and a methylated guanosine moiety. This structure allows it to mimic the natural cap structure of messenger RNA, making it highly effective in studying messenger RNA capping and its biological functions .
特性
CAS番号 |
62828-64-2 |
|---|---|
分子式 |
C21H29N10O18P3 |
分子量 |
802.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C21H29N10O18P3/c1-29-5-31(15-9(29)17(37)28-21(23)26-15)19-13(35)11(33)7(47-19)3-45-51(40,41)49-52(42,43)48-50(38,39)44-2-6-10(32)12(34)18(46-6)30-4-24-8-14(30)25-20(22)27-16(8)36/h4-7,10-13,18-19,32-35H,2-3H2,1H3,(H8-,22,23,25,26,27,28,36,37,38,39,40,41,42,43)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |
InChIキー |
FHHZHGZBHYYWTG-INFSMZHSSA-N |
異性体SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O |
正規SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


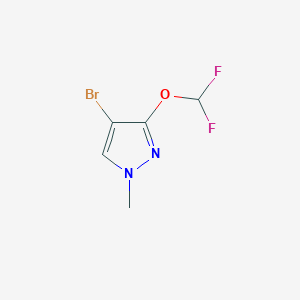
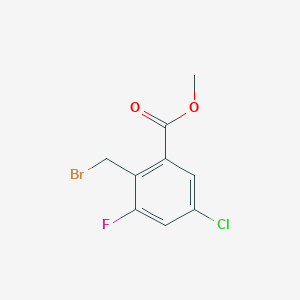
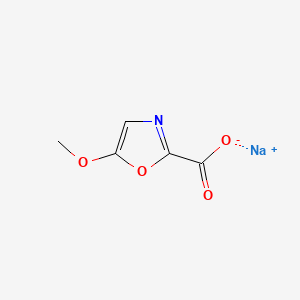
![Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13915527.png)
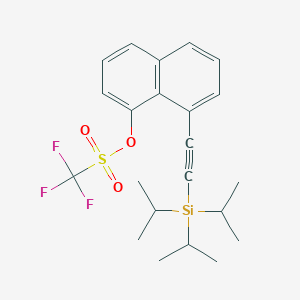
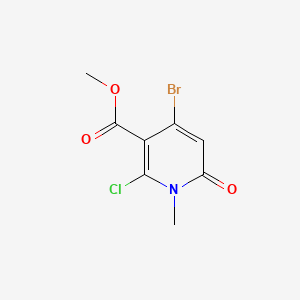
![2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol](/img/structure/B13915545.png)
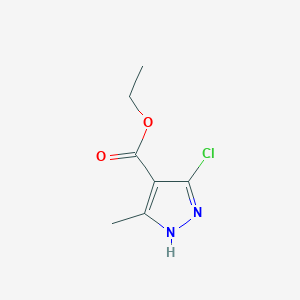
![(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13915565.png)

![2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B13915580.png)

